molecular formula C22H19N3O5 B1147376 (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione CAS No. 1220393-12-3

(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione

Cat. No.: B1147376
CAS No.: 1220393-12-3
M. Wt: 405.4 g/mol
InChI Key: SXWTYPIIBMLMNG-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of BL-122 involves the reaction of sodium bisulfite with other components under controlled conditions. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of BL-122 follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques helps in achieving the desired quality .

Chemical Reactions Analysis

Types of Reactions

BL-122 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfites .

Scientific Research Applications

BL-122 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BL-122 involves its interaction with metal ions and other components in the boiler water. It forms complexes with metal ions, preventing them from participating in corrosion reactions. Additionally, BL-122 can inhibit the formation of scale by interfering with the crystallization process of scale-forming compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BL-122 stands out due to its specific formulation and effectiveness in preventing both corrosion and scale formation. Its unique combination of properties makes it a preferred choice in boiler water treatment applications .

Properties

CAS No.

1220393-12-3

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

(3R)-3-[[2-(1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl]-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C22H19N3O5/c1-25-10-19(26)23-16(22(25)28)9-14-13-4-2-3-5-15(13)24-20(14)21(27)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,23,26)/t16-/m1/s1

InChI Key

SXWTYPIIBMLMNG-MRXNPFEDSA-N

Isomeric SMILES

CN1CC(=O)N[C@@H](C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

SMILES

CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.